N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2OS/c1-12-7-3-4-8-14(12)19-25-13(2)17(27-19)11-24-18(26)15-9-5-6-10-16(15)20(21,22)23/h3-10H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZDEPYNTNOQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC=CC=C3C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of thiazole-based compounds that have been explored for their pharmacological properties, particularly in inflammation and immune response modulation.
Chemical Structure
The chemical structure of this compound can be represented as:
This structure includes a thiazole ring, a trifluoromethyl group, and an amide functional group, which are crucial for its biological activity.
The compound has been identified as a selective antagonist for the Zinc-Activated Channel (ZAC), part of the Cys-loop receptor superfamily. Research indicates that it functions as a negative allosteric modulator, inhibiting ZAC signaling in a state-dependent manner. This inhibition is significant because ZAC plays a role in various physiological functions, including synaptic transmission and neuronal excitability .
Pharmacological Properties
Study 1: ZAC Inhibition
A study published in Nature characterized the interaction of various thiazole derivatives with ZAC. The findings indicated that this compound effectively inhibited ZAC-mediated signaling pathways, providing insights into its potential therapeutic applications in neurological disorders .
Study 2: In Vivo Efficacy
In vivo studies assessing the anti-inflammatory effects of related thiazole compounds suggest that similar derivatives can significantly reduce inflammation in animal models. While direct studies on this specific compound are needed, the precedent indicates a potential for therapeutic use in conditions characterized by excessive inflammation .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄F₃N₃S |
| IC50 (ZAC Inhibition) | 1–3 μM |
| Selectivity | High (no activity on other receptors at 30 μM) |
| Potential Applications | Neurological disorders, anti-inflammatory therapies |
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
- Compound 12e (): Contains a 4-(dimethylamino)thiazol-2-yl group linked to a benzamide with a CF₃ group. Unlike the target compound’s o-tolyl substituent, this derivative has a 4-(trifluoromethyl)phenyl group on the imidazole ring. The dimethylamino group may enhance solubility but reduce lipophilicity compared to the methyl and o-tolyl groups in the target .
- Compound 9d (): Features a 2-(4-methylphenyl)-1,3-thiazol-5-yl acetamide.
- N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3-(trifluoromethyl)benzamide (): Incorporates a fused imidazo-thiazole system with a chlorophenyl substituent. The fused ring system may confer rigidity, affecting conformational flexibility compared to the simple thiazole in the target .
Benzamide Modifications
- NRMA-6 (): A prodrug derivative with a thioether linkage between the thiazole and phenoxyacetamide. The CF₃ group is retained, but the addition of a methylthio-phenoxy group aims to enhance blood-brain barrier penetration .
- N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (): Replaces the thiazole with a thiadiazole ring and introduces an isoxazole substituent.
Physicochemical and Spectral Properties
- The trifluoromethyl group in the target compound likely shifts IR carbonyl stretches to higher frequencies (~1680 cm⁻¹) compared to non-fluorinated analogues .
- Compound 12e’s anticancer activity (IC₅₀ = 1.61 μg/mL against HepG-2) suggests that similar thiazole-benzamide hybrids may exhibit potent cytotoxicity, though SAR depends on substituent positioning .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization protocols for N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide?
- Synthesis : The compound can be synthesized via multi-step protocols involving condensation reactions between thiazole intermediates and benzamide derivatives. For example, thiazole cores are often constructed using Hantzsch thiazole synthesis (reaction of thiourea derivatives with α-halo ketones), followed by alkylation or amidation steps. Solvent choice (e.g., dioxane, ethanol), catalysts (e.g., triethylamine for deprotonation), and temperature control are critical for yield optimization .
- Characterization : Use a combination of techniques:
- NMR : Confirm regiochemistry and substituent positions via - and -NMR shifts (e.g., thiazole protons typically appear at δ 7.0–8.5 ppm; trifluoromethyl groups show distinct -NMR signals) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Verify purity by comparing calculated vs. experimental C/H/N/S percentages .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Data Validation : Cross-reference assay conditions (e.g., cell lines, incubation times, solvent controls). For example, cytotoxicity studies in used quinoline derivatives with IC variations depending on substituent electronic effects.
- Replication : Reproduce experiments using standardized protocols (e.g., MTT assays with triplicate measurements) and compare results with published datasets .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the trifluoromethyl and thiazole moieties?
- Substituent Modifications :
- Thiazole Ring : Replace the o-tolyl group with electron-withdrawing (e.g., 4-fluorophenyl) or donating (e.g., 4-methoxyphenyl) substituents to assess effects on receptor binding .
- Trifluoromethyl Group : Evaluate bioisosteric replacements (e.g., –CF vs. –OCF) to balance lipophilicity and metabolic stability .
- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., bacterial PPTases in ) .
Q. How can researchers address low solubility in in vitro assays for this hydrophobic compound?
- Formulation Optimization :
- Use co-solvents (e.g., DMSO/PBS mixtures ≤0.1% v/v) to maintain solubility without cytotoxicity .
- Develop prodrugs (e.g., amide or ester derivatives) with enhanced aqueous solubility, as demonstrated in for CNS-targeted analogs .
Q. What analytical methods are suitable for detecting metabolic degradation products of this compound?
- LC-MS/MS : Employ reverse-phase chromatography coupled with tandem MS to identify phase I/II metabolites. For example, hydroxylation or glutathione adducts may form at the benzamide or thiazole moieties .
- Stability Studies : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via UV-HPLC at λ = 254 nm .
Methodological Resources
- Synthetic Protocols :
- Thiazole alkylation: Combine 2-aminothiazole derivatives with α-bromo ketones in acetonitrile under reflux .
- Amide coupling: Use EDC/HOBt or DCC for benzamide formation, with purification via silica gel chromatography .
- Bioactivity Assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
